2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-11-3-5-12(6-4-11)15-17-18-16(22-15)13-7-9-14(10-8-13)19(20)21/h7-12H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEZMEFETSHPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-ethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to yield the desired oxadiazole compound. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature .
Chemical Reactions Analysis
2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxadiazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular processes.
Industrial Applications: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the oxadiazole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Oxadiazole Derivatives
Structural and Physicochemical Properties
The substituents at the C2 and C5 positions critically influence the physicochemical and biological properties of 1,3,4-oxadiazoles. Below is a comparative analysis of key analogs:
Key Observations:
- Electronic Effects: The nitro group at C5 enhances electron withdrawal, stabilizing the oxadiazole ring and improving interactions with biological targets (e.g., CNS receptors) .
- Lipophilicity: Bulky substituents like adamantyl or ethylcyclohexyl may increase membrane permeability compared to smaller groups (e.g., methylsulfonyl).
- Synthetic Challenges: Alkylation of thiol-containing oxadiazoles (e.g., isopropylthio derivatives) often results in low yields due to competing cyclization reactions .
2.2.1. Central Nervous System (CNS) Activity
Compounds with electron-withdrawing groups (EWGs) at both C2 and C5 positions exhibit pronounced CNS activity:
- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV): Demonstrated anticonvulsant, antidepressant, and antianxiety effects without neurotoxicity in animal models .
- 5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV): Dual nitro groups amplified pharmacological activity, suggesting synergistic electronic effects .
The ethylcyclohexyl group in the target compound may further enhance blood-brain barrier penetration due to increased lipophilicity.
2.2.2. Antimicrobial Activity
- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: Exhibited superior antibacterial activity against Xanthomonas oryzae (Xoo), with an EC₅₀ of 0.17 µg/mL, outperforming commercial agents like bismerthiazole .
- 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives: Moderate antifungal and antibacterial activity, likely due to the nitro group’s interaction with microbial enzymes .
The absence of a sulfonyl or amino group in the target compound may limit direct antimicrobial efficacy, but its nitro group could still support redox-mediated mechanisms.
2.2.3. Anti-Inflammatory and Tuberculostatic Activity
Biological Activity
2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a member of the oxadiazole class, which is recognized for its diverse biological activities. This compound features an ethylcyclohexyl group and a nitrophenyl moiety, contributing to its unique chemical properties and potential pharmacological applications. Research has indicated that oxadiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
- Molecular Formula : C16H19N3O3
- Molecular Weight : 299.34 g/mol
- IUPAC Name : this compound
The biological activity of this compound is attributed to its structural components:
- Nitrophenyl Group : This group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's affinity for biological targets.
- Oxadiazole Ring : The five-membered ring can engage in π-π stacking interactions with aromatic residues in proteins, modulating enzyme and receptor activities.
Antimicrobial Activity
Research indicates that oxadiazole derivatives, including this compound, possess significant antimicrobial properties. A study highlighted the effectiveness of various oxadiazole compounds against a range of bacterial strains:
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus, E. coli | Moderate to High |
| Other Oxadiazoles | Various strains | Variable |
The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. Further studies are needed to elucidate the specific mechanisms underlying this antimicrobial effect.
Anticancer Activity
Oxadiazoles have also been investigated for their anticancer potential. A recent study on similar oxadiazole derivatives showed promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 5.0 | Induction of apoptosis |
| HeLa (cervical) | 10.0 | Cell cycle arrest at G0-G1 phase |
| A549 (lung) | 8.0 | Caspase activation |
The compound's ability to induce apoptosis in cancer cells suggests that it may act as a potential chemotherapeutic agent.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects in vitro. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies
Several case studies have highlighted the biological activity of oxadiazole derivatives:
- Study on Antimicrobial Effectiveness : A comparative analysis of various oxadiazole compounds revealed that those with nitro groups exhibited enhanced antibacterial activity compared to their non-nitro counterparts.
- Anticancer Screening : In vitro studies demonstrated that certain oxadiazoles significantly reduced cell viability in cancer lines while sparing normal cells, indicating a favorable therapeutic index.
Q & A
Basic: What are the standard synthetic routes for synthesizing 2-(4-Ethylcyclohexyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole?
Methodological Answer:
The compound is typically synthesized via cyclization reactions. A common approach involves reacting hydrazine derivatives with carboxylic acids or their esters under dehydrating conditions. For example:
- Step 1: React 4-nitrobenzoyl chloride with a hydrazine derivative (e.g., 4-ethylcyclohexanehydrazide) to form a hydrazone intermediate.
- Step 2: Cyclize the intermediate using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) as a dehydrating agent under reflux (60–80°C, 4–6 hours) .
- Optimization: Microwave-assisted synthesis or inert atmospheres (N₂/Ar) can improve yields (typically 60–80%) and reduce side products .
Advanced: How can density functional theory (DFT) studies elucidate the electronic and structural properties of this oxadiazole derivative?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G** basis set) provide insights into:
- Electron Distribution: The nitro group (-NO₂) at the 4-position creates a strong electron-withdrawing effect, polarizing the oxadiazole ring and enhancing charge-transfer properties .
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.2 eV) indicate potential semiconducting behavior, relevant for organic electronics .
- Vibrational Modes: IR and Raman spectra simulations correlate with experimental data to confirm tautomeric forms and hydrogen bonding .
Basic: What spectroscopic techniques are used to characterize this compound, and how are contradictions in data resolved?
Methodological Answer:
- NMR: ¹H/¹³C NMR identifies substituent positions. For example, the ethylcyclohexyl group shows characteristic δ 1.2–1.8 ppm (¹H) and δ 20–35 ppm (¹³C) .
- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 342.12) .
- IR: Peaks at 1520 cm⁻¹ (C=N) and 1340 cm⁻¹ (NO₂) validate the oxadiazole core .
- Contradictions: Discrepancies in melting points or spectral shifts may arise from polymorphic forms or solvent effects. Cross-validation via X-ray crystallography (if available) or DSC analysis resolves ambiguities .
Advanced: What strategies address low yields in the alkylation of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2(3H)-thione derivatives?
Methodological Answer:
Alkylation of the thione group (e.g., with isopropyl iodide) often suffers from cyclization side reactions. Solutions include:
- Base Selection: Use KOH in dioxane with catalytic KI or crown ethers (e.g., 18-crown-6) to enhance nucleophilicity .
- Temperature Control: Low temperatures (0–5°C) suppress cyclization, favoring S-alkylation over oxadiazole ring formation .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the desired product from cyclic byproducts like 2-(isopropylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole .
Basic: How is the tuberculostatic activity of this compound evaluated, and what structural features correlate with efficacy?
Methodological Answer:
- Assay Protocol: MIC (Minimum Inhibitory Concentration) values against Mycobacterium tuberculosis strains (e.g., H37Rv) are determined via twofold serial dilution in Middlebrook 7H9 broth .
- Structure-Activity Relationship (SAR):
Advanced: How does the compound’s electronic structure influence its performance in organic semiconductors?
Methodological Answer:
- Charge Transport: The oxadiazole core acts as an electron-transport layer due to its high electron affinity (~3.1 eV). The nitro group further stabilizes electron injection, critical for OLED efficiency .
- Device Fabrication: In double-layer OLEDs, vapor-deposited films (thickness: 50–100 nm) achieve external quantum efficiencies of ~1% and luminance >1000 cd/m² at <10 V .
- Optimization: Blending with hole-transport materials (e.g., TPD) balances charge mobility and reduces exciton recombination losses .
Basic: What safety precautions are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Hazards: Potential irritant (skin/eyes) and mutagenic risk based on structural analogs .
- Protocols: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
- Storage: Keep in airtight containers at –20°C under inert gas (N₂) to prevent degradation .
Advanced: How can computational docking studies predict the compound’s interactions with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
